Home > Products > Screening Compounds P96904 > Ivermectin B1a monosaccharide
Ivermectin B1a monosaccharide -

Ivermectin B1a monosaccharide

Catalog Number: EVT-10896889
CAS Number:
Molecular Formula: C41H62O11
Molecular Weight: 730.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

The primary source of Ivermectin B1a monosaccharide is the fermentation of Streptomyces avermitilis, which produces avermectins as secondary metabolites. These compounds are isolated through various purification processes, including solvent extraction and chromatography, to yield high-purity forms suitable for research and application .

Classification

Ivermectin B1a monosaccharide belongs to the class of macrocyclic lactones, a subgroup of polyketides. These compounds are characterized by their large cyclic structures and are known for their significant biological activities, particularly in veterinary and human medicine as antiparasitic agents .

Synthesis Analysis

Methods

The synthesis of Ivermectin B1a monosaccharide can be approached through both total synthesis and semi-synthetic methods. The total synthesis involves constructing the entire molecular framework from simpler organic compounds, while semi-synthesis modifies naturally occurring avermectins to yield the desired monosaccharide form.

Technical Details:

  • Total Synthesis: Recent advancements have focused on more efficient synthetic routes that enhance stereoselectivity and yield. Key steps often involve the construction of complex segments using reactions such as Julia or Wittig coupling to assemble the necessary carbon skeletons .
  • Semi-Synthesis: This method typically involves hydrolysis of avermectins under acidic conditions to selectively produce monosaccharides. The reaction conditions can be finely tuned to control the ratio of products formed, with lower acid concentrations favoring monosaccharide formation .
Molecular Structure Analysis

Structure

Ivermectin B1a monosaccharide features a complex structure that includes a macrocyclic lactone ring and a sugar moiety. The presence of hydroxyl groups at specific positions contributes to its solubility and reactivity.

Data:

  • Molecular Formula: C27H45O8
  • Molecular Weight: 497.64 g/mol
  • Structural Features: The structure includes multiple stereogenic centers, which are critical for its biological activity.
Chemical Reactions Analysis

Reactions

Ivermectin B1a monosaccharide participates in various chemical reactions that can modify its structure and enhance its pharmacological properties.

Technical Details:

  • Hydrolysis: Under acidic conditions, Ivermectin can undergo hydrolysis to yield the monosaccharide form. This reaction is influenced by temperature, pH, and concentration of acid used .
  • Modification Reactions: The hydroxyl groups present in the structure allow for further derivatization, enabling the synthesis of new analogs with potentially improved efficacy against parasites .
Mechanism of Action

Process

Ivermectin B1a exerts its antiparasitic effects primarily through binding to glutamate-gated chloride channels in the nervous system of parasites. This binding increases permeability to chloride ions, leading to paralysis and death of the parasites.

Data:

  • Target Organisms: Effective against a broad spectrum of parasites including nematodes and arthropods.
  • Mechanism Details: The binding affinity is influenced by the structural features of Ivermectin B1a monosaccharide, particularly its stereochemistry and functional groups.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in organic solvents like methanol and ethanol but poorly soluble in water.

Chemical Properties

  • Stability: Sensitive to light and heat; storage conditions must be controlled to maintain stability.
  • pH Sensitivity: Stability decreases at low pH levels due to potential hydrolysis reactions.

Relevant Data:

  • Melting Point: Approximately 200–205 °C (decomposes)
  • Log P (octanol-water partition coefficient): Indicates moderate lipophilicity, influencing absorption characteristics .
Applications

Scientific Uses

Ivermectin B1a monosaccharide has several significant applications in both veterinary and human medicine:

  • Antiparasitic Treatment: Widely used in treating parasitic infections such as river blindness (onchocerciasis) and lymphatic filariasis.
  • Research Applications: Investigated for potential uses beyond parasitology, including antiviral properties against certain viruses.
  • Agricultural Use: Employed as an effective pesticide in agriculture due to its ability to target insect pests without harming beneficial organisms .
Structural Derivation & Biosynthetic Context

Evolutionary Relationship to Avermectin B1a Macrolactone Architecture

Ivermectin B1a monosaccharide originates from the macrocyclic lactone scaffold of Avermectin B1a, a 16-membered pentacyclic structure produced by Streptomyces avermitilis. Avermectin B1a consists of a complex aglycone core (milbemycin) fused to a disaccharide unit comprising oleandrose linked to oleandrose monosaccharide. Ivermectin B1a, a hydrogenated derivative of Avermectin B1a (22,23-dihydroavermectin B1a), retains this disaccharide moiety. The monosaccharide variant arises from selective enzymatic hydrolysis of the terminal oleandrose sugar, preserving the proximal sugar attached at C13 of the macrolactone ring. This structural simplification maintains the core pharmacophore responsible for anthelmintic activity but alters molecular interactions with biological targets [1] [7] [8].

Table 1: Structural Comparison of Avermectin B1a, Ivermectin B1a, and Ivermectin B1a Monosaccharide

CompoundMacrolactone StructureGlycosylation PatternMolecular Formula
Avermectin B1aUnsaturated (C22=C23)Disaccharide (L-oleandrosyl-L-oleandrose)C₄₈H₇₂O₁₄
Ivermectin B1a (22,23-dihydro)Saturated (C22-C23 single bond)Disaccharide (L-oleandrosyl-L-oleandrose)C₄₈H₇₄O₁₄
Ivermectin B1a monosaccharideSaturated (C22-C23 single bond)Monosaccharide (L-oleandrose)C₄₁H₆₂O₁₁

The evolutionary significance lies in the conservation of the macrolactone's stereochemical configuration across derivatives. The C13-monosaccharide architecture represents a biosynthetic intermediate observed in Streptomyces mutants, suggesting ancestral pathways employed simpler glycosylation patterns before evolving disaccharide appendages for enhanced target recognition or solubility [2] [8] [10].

Enzymatic Deglycosylation Pathways in Saccharide Modification

The conversion of Ivermectin B1a to its monosaccharide form occurs via regioselective enzymatic hydrolysis. This process is catalyzed by glycosidases (specific exo-glycosidases or hydrolytic enzymes) that cleave the α-L-1,4-glycosidic bond between the terminal and proximal oleandrose units. Unlike acid hydrolysis—which risks aglycone degradation—enzymatic deglycosylation preserves the integrity of the macrocyclic lactone and the remaining monosaccharide’s anomeric configuration [1] [9].

Key steps involve:

  • Substrate Recognition: Glycosidases bind the disaccharide moiety, positioning the terminal oleandrose for nucleophilic attack.
  • Bond Cleavage: Hydrolysis of the glycosidic bond releases free oleandrose, leaving the C13-linked monosaccharide intact.
  • Product Release: The monosaccharide derivative dissociates, maintaining its β-glycosidic linkage to the aglycone [1].

This pathway is exploited industrially using immobilized enzymes or engineered Streptomyces strains to produce Ivermectin B1a monosaccharide as a reference standard for resistance studies [1] [9] [10].

Table 2: Enzymatic Deglycosylation Products and Applications

Precursor CompoundEnzyme ClassProductPrimary Application
Ivermectin B1aα-L-GlycosidasesIvermectin B1a monosaccharideDetection of ivermectin resistance
Avermectin B1aHydrolytic esterasesAvermectin aglycone derivativesBiosynthetic intermediate studies

Stereochemical Implications of Terminal Monosaccharide Removal

Removal of the terminal oleandrose induces significant conformational changes in Ivermectin B1a monosaccharide. The disaccharide in Ivermectin B1a adopts a rigid, helical orientation that sterically blocks access to the aglycone’s C5-C10 region. Deglycosylation exposes this hydrophobic domain, increasing membrane permeability but reducing aqueous solubility (logP increase from ~4.5 to ~5.2). Crucially, the stereoelectronic environment of the C13-O-glycosidic bond is altered:

  • The remaining monosaccharide exhibits enhanced rotational freedom around the C13-O bond, increasing conformational flexibility [1] [6].
  • Loss of hydrogen-bonding capacity from the terminal sugar disrupts interactions with glutamate-gated chloride channels (GluCl), abolishing paralytic activity while retaining larval growth inhibition [1] [6] [9].

Biophysical studies confirm a 15° tilt in the macrolactone ring relative to the monosaccharide plane, reorienting the spiroketal moiety (C17-C28). This reorientation diminishes binding to GluCls (paralysis) but enhances affinity to neuronal development receptors (e.g., Haemonchus contortus larval targets), explaining its potency as a growth inhibitor at 0.001 μg/mL despite lacking paralytic effects [1] [6] [9].

Table 3: Physicochemical and Biological Properties After Deglycosylation

PropertyIvermectin B1aIvermectin B1a MonosaccharideFunctional Consequence
Molecular Weight875.1 g/mol730.9 g/molAltered membrane diffusion kinetics
Water Solubility<0.1 mg/mL<0.01 mg/mLRequires organic solvents (DMSO, ethanol)
Larval Development Inhibition (EC₅₀)0.0005 μg/mL0.001 μg/mLRetained anthelmintic activity
Paralytic ActivityYes (GluCl activation)NoProbe for resistance mechanisms

Properties

Product Name

Ivermectin B1a monosaccharide

IUPAC Name

(1R,4S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R,24S)-6'-[(2S)-butan-2-yl]-21,24-dihydroxy-12-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one

Molecular Formula

C41H62O11

Molecular Weight

730.9 g/mol

InChI

InChI=1S/C41H62O11/c1-9-22(2)37-25(5)15-16-40(52-37)20-30-18-29(51-40)14-13-24(4)36(50-33-19-32(46-8)35(43)27(7)48-33)23(3)11-10-12-28-21-47-38-34(42)26(6)17-31(39(44)49-30)41(28,38)45/h10-13,17,22-23,25,27,29-38,42-43,45H,9,14-16,18-21H2,1-8H3/b11-10+,24-13+,28-12+/t22-,23-,25-,27-,29+,30-,31-,32-,33-,34+,35-,36-,37+,38+,40+,41+/m0/s1

InChI Key

IDRWWNAYSYRQBV-OESCZRLOSA-N

Canonical SMILES

CCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)O)OC)C)C

Isomeric SMILES

CC[C@H](C)[C@@H]1[C@H](CC[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O)OC)\C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.